molecular formula C12H15N3O5 B13412067 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

Cat. No.: B13412067
M. Wt: 281.26 g/mol
InChI Key: YNSCAHIKWMTQMP-CZBLIFJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-N-(3-oxo-1-propenyl)cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the cytidine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine typically involves the modification of deoxycytidine. One common method includes the reaction of deoxycytidine with acrolein under controlled conditions to introduce the 3-oxo-1-propenyl group. The reaction is usually carried out in an aqueous or organic solvent with a suitable catalyst to facilitate the addition reaction.

Industrial Production Methods

Industrial production of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N-(3-oxo-1-propenyl)cytidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the 3-oxo-1-propenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cytidine base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs with different functional groups.

Scientific Research Applications

2’-Deoxy-N-(3-oxo-1-propenyl)cytidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in DNA modification and repair mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interact with specific enzymes involved in DNA synthesis, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine: The parent compound, which lacks the 3-oxo-1-propenyl modification.

    5-Aza-2’-deoxycytidine: Another nucleoside analog used in cancer therapy.

    2’-Deoxy-N-(3-oxo-1-propenyl)adenosine: A similar compound with the modification on adenosine instead of cytidine.

Uniqueness

2’-Deoxy-N-(3-oxo-1-propenyl)cytidine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other nucleoside analogs.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

(E)-3-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]prop-2-enal

InChI

InChI=1S/C12H15N3O5/c16-5-1-3-13-10-2-4-15(12(19)14-10)11-6-8(18)9(7-17)20-11/h1-5,8-9,11,17-18H,6-7H2,(H,13,14,19)/b3-1+/t8-,9+,11+/m0/s1

InChI Key

YNSCAHIKWMTQMP-CZBLIFJMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N/C=C/C=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC=CC=O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.